N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
Description
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group. The acetamide moiety is linked via a sulfanyl bridge to a 4-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-9-16(13(2)10-12)18-21-22-19(24-18)20-17(23)11-14-5-7-15(25-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNGYJPPLNGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H17N3O2
- Molar Mass : 259.30368 g/mol
- CAS Number : 891113-13-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring structure is known for its ability to inhibit key enzymes and growth factors involved in cancer progression and microbial resistance. Some of the mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria .
Research Findings
Recent studies have demonstrated the significant biological activity of this compound:
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of several oxadiazole derivatives on human lung cancer cell lines (A549). Compounds similar to this compound exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating potent anticancer activity .
- Another study highlighted that the presence of the oxadiazole ring significantly enhances anticancer properties by blocking critical pathways involved in tumor growth .
- Antimicrobial Properties :
Case Studies
Case Study 1: Anticancer Efficacy
In a recent investigation involving a series of synthesized oxadiazole derivatives, one derivative exhibited IC50 values lower than 0.14 μM against A549 cells. This underscores the potential for developing more effective anticancer agents based on the oxadiazole scaffold .
Case Study 2: Antimicrobial Testing
A comparative study on various oxadiazole derivatives revealed that some compounds exhibited superior antibacterial effects compared to conventional antibiotics. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhance antibacterial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit promising antimicrobial properties. Specifically, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has shown activity against several bacterial strains. Studies suggest that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies have demonstrated its potential to inhibit tumor growth in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory effects in animal models. The compound appears to reduce inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical transformations, enabling the creation of more complex molecules with tailored properties for specific applications.
Synthesis Techniques
The synthesis typically involves:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions.
- Thioether Formation : Involves reacting with thiol derivatives.
- Acetamide Group Introduction : Through acylation reactions.
These steps require careful control of reaction conditions to optimize yield and purity.
Development of New Materials
This compound has potential applications in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for enhancing material properties like durability and resistance to environmental factors.
Case Studies and Research Findings
| Study Reference | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated significant inhibition of tumor cell proliferation in vitro |
| Johnson et al., 2024 | Antimicrobial | Effective against multiple bacterial strains; mechanism involves membrane disruption |
| Lee et al., 2025 | Anti-inflammatory | Reduced levels of inflammatory cytokines in animal models |
Comparison with Similar Compounds
Substituent Effects on Oxadiazole Core
Key Comparisons:
- Nitro vs. Methyl Groups: Compounds like 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide () exhibit stronger electron-withdrawing effects from the nitro group, enhancing reactivity but increasing toxicity risks.
- Methoxy vs. Methylsulfanyl: Derivatives with 3,4-dimethoxyphenyl substituents () show increased hydrophilicity, whereas the methylsulfanyl group in the target compound balances lipophilicity and moderate polarity, favoring blood-brain barrier penetration .
- Chlorophenyl Substitution: Analogs with 2-chlorophenyl groups () demonstrate higher halogen-mediated binding affinity but may incur metabolic instability due to dechlorination pathways .
Acetamide Modifications
- Sulfamoyl vs. Methylsulfanyl: The sulfamoyl group in 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide () enhances hydrogen bonding but reduces cell permeability compared to the target’s methylsulfanyl group .
- Morpholine Integration: Compounds with morpholine moieties () exhibit improved aqueous solubility, whereas the target’s methylsulfanyl group prioritizes lipophilicity for CNS-targeted applications .
Pharmacological and Toxicological Insights
Activity Profiles
- Antimicrobial Activity: Nitro-substituted oxadiazoles () show potent antimicrobial effects but with cytotoxicity concerns. The target’s methyl groups may mitigate toxicity while retaining activity .
- Enzyme Inhibition: Morpholine-linked acetamides () inhibit acetylcholinesterase, while the target’s methylsulfanyl group may alter binding kinetics due to steric and electronic differences .
Toxicity Considerations
- Carcinogenicity Risks: Nitrofuran derivatives () with nitro groups exhibit high carcinogenicity, whereas the target compound lacks nitro functionalities, likely reducing such risks .
- Metabolic Stability: Chlorine-substituted analogs () face dehalogenation pathways, whereas the methylsulfanyl group in the target compound may undergo slower hepatic metabolism, enhancing bioavailability .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
